molecular formula C20H18N2O3S B2982844 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide CAS No. 941931-96-0

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide

Cat. No.: B2982844
CAS No.: 941931-96-0
M. Wt: 366.44
InChI Key: GNZMUVMPTZIRBG-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is an organic compound that belongs to the class of organoheterocyclic compounds It features a naphthamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 1-naphthoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The phenyl and naphthamide groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1H-indazole-3-carboxamide
  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is unique due to its specific structural features, such as the combination of a naphthamide group with a 1,1-dioxidoisothiazolidin-2-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(19-8-3-6-15-5-1-2-7-18(15)19)21-16-9-11-17(12-10-16)22-13-4-14-26(22,24)25/h1-3,5-12H,4,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZMUVMPTZIRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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